molecular formula C12H18O4 B1638396 Diethyl 2-cyclopentylidenepropanedioate

Diethyl 2-cyclopentylidenepropanedioate

Cat. No.: B1638396
M. Wt: 226.27 g/mol
InChI Key: LAVZDVNJFVRYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-cyclopentylidenepropanedioate is a malonic acid derivative characterized by a cyclopentylidene group (a cyclopentene ring fused to the central carbon of the propanedioate backbone) and two ethyl ester groups. This structure confers unique chemical reactivity, particularly in cycloaddition reactions and as a dienophile in Diels-Alder chemistry.

Properties

IUPAC Name

diethyl 2-cyclopentylidenepropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-9/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVZDVNJFVRYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCCC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260128
Record name 1,3-Diethyl 2-cyclopentylidenepropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41589-42-8
Record name 1,3-Diethyl 2-cyclopentylidenepropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41589-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-cyclopentylidenepropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propanedioic acid, 2-cyclopentylidene-, 1,3-diethyl ester typically involves the reaction of cyclopentanone with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-cyclopentylidenepropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Diethyl 2-cyclopentylidenepropanedioate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and as an intermediate in the synthesis of pharmaceuticals .

Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a model compound to investigate the mechanisms of ester hydrolysis and other biochemical processes .

Industry: Industrially, it is used in the production of polymers, resins, and other materials. Its unique structure makes it valuable in the development of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of propanedioic acid, 2-cyclopentylidene-, 1,3-diethyl ester involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The cyclopentylidene group provides steric hindrance, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with Diethyl 2-cyclopentylidenepropanedioate but differ in substituents or functional groups:

Compound Name Substituent/Functional Group Key Structural Difference
Diethyl 2-cyclopentylpropanedioate Cyclopentane (saturated) Lacks the conjugated double bond
Diethyl 2-(3-oxocyclopentyl)propanedioate 3-Ketocyclopentane Contains a ketone instead of a double bond
Diethyl 2-(2,4-difluorophenyl)propanedioate 2,4-Difluorophenyl and prop-1-enyl Aromatic fluorophenyl group
Diethyl malonate No substituent (parent compound) Simplest malonic acid ester

Electronic and Steric Effects

  • Cyclopentylidene vs. Cyclopentyl : The conjugated double bond in the cyclopentylidene group increases electron-withdrawing effects, enhancing reactivity in Michael additions and cross-coupling reactions compared to the saturated cyclopentyl analog .
  • Ketone vs. Alkene Substituents : The 3-oxocyclopentyl group () introduces polarity and hydrogen-bonding capacity, improving enzyme inhibition efficacy, while the cyclopentylidene group prioritizes electrophilic reactivity .

Research Findings and Challenges

  • Synthetic Utility : this compound’s unsaturated structure is advantageous for constructing polycyclic frameworks, though its synthesis requires precise control to avoid side reactions .
  • Limitations : Stability under physiological conditions and solubility in aqueous media remain challenges for malonate derivatives, necessitating formulation optimizations .

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